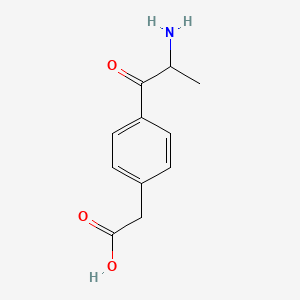
(4-Alanylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Alanylphenyl)acetic acid is an organic compound that features both an amino acid and a carboxylic acid functional group It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an alanyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Alanylphenyl)acetic acid typically involves the following steps:
Nitration of Benzyl Cyanide: Benzyl cyanide is reacted with concentrated sulfuric acid and concentrated nitric acid to form 4-nitrophenylacetonitrile.
Reduction to 4-Aminophenylacetic Acid: The 4-nitrophenylacetonitrile is then reduced using a sulfuric acid solution and glacial acetic acid, followed by crystallization to obtain 4-nitrophenylacetic acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to minimize side reactions and maximize yield. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Alanylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products include alcohols and aldehydes.
Substitution: The major products include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(4-Alanylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4-Alanylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active intermediates. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: A simpler analog without the alanyl group.
4-Aminophenylacetic Acid: Similar structure but with an amino group instead of an alanyl group.
4-Nitrophenylacetic Acid: Contains a nitro group instead of an alanyl group.
Uniqueness
(4-Alanylphenyl)acetic acid is unique due to the presence of both an amino acid and a carboxylic acid functional group, which allows it to participate in a wide range of chemical reactions and biological processes. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
806595-80-2 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[4-(2-aminopropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(12)11(15)9-4-2-8(3-5-9)6-10(13)14/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChI Key |
PGBZDKRRUJWCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
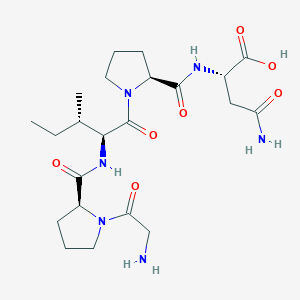
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)

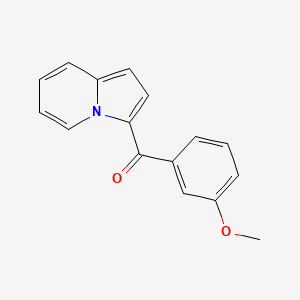
![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
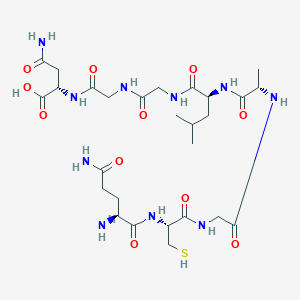
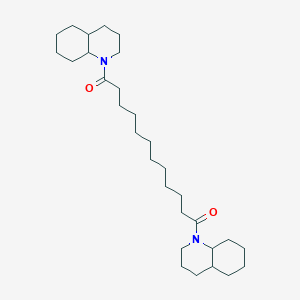
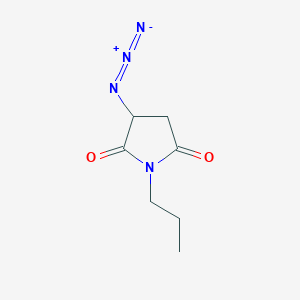
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)

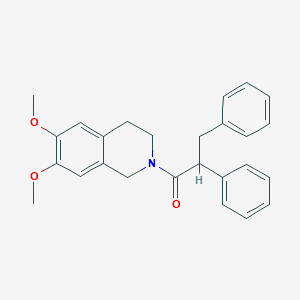
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)
